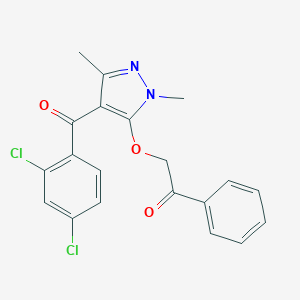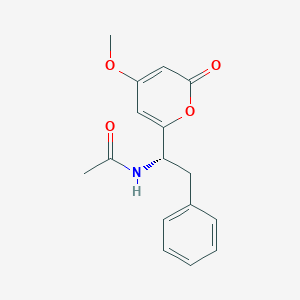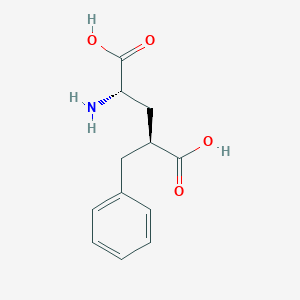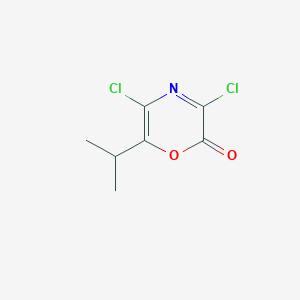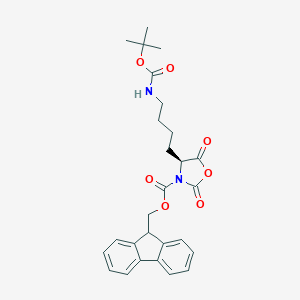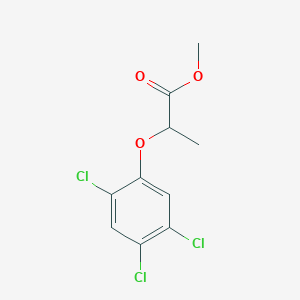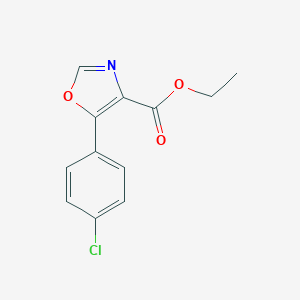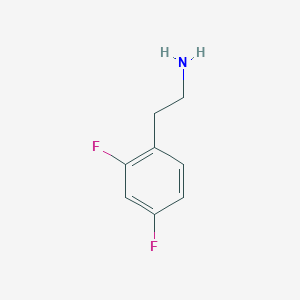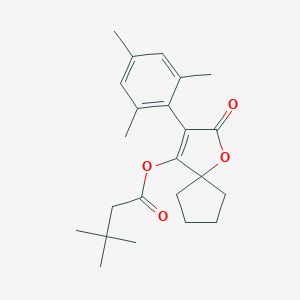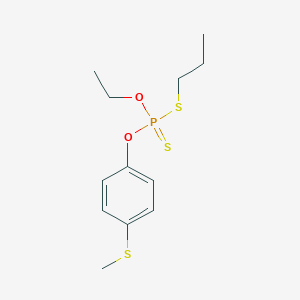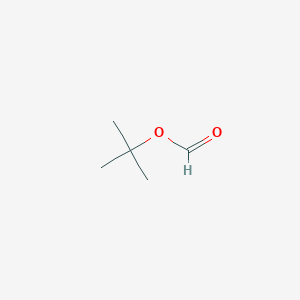
Tert-butyl formate
概要
説明
Tert-butyl formate, also known as formic acid tert-butylester and TBF, is an organic chemical compound with the molecular formula C5H10O2 . It is one of the possible daughter products of methyl tert-butyl ether biodegradation .
Synthesis Analysis
Tert-butyl formate can be synthesized during the decomposition of methyl tert-butyl ether (MTBE) . It can also be used as a reagent in the direct carbonylation of benzyl halides in the presence of a rhodium catalyst .Molecular Structure Analysis
The molecular structure of Tert-butyl formate consists of a formate group (HCOO-) attached to a tert-butyl group (C(CH3)3). The molecular weight is 102.13 g/mol .Chemical Reactions Analysis
Tert-butyl formate can participate in various chemical reactions. For instance, it can be used as a reagent in the direct carbonylation of benzyl halides in the presence of a rhodium catalyst .Physical And Chemical Properties Analysis
Tert-butyl formate is a liquid at room temperature with a density of 0.872 g/mL at 25 °C . It has a boiling point of 82-83 °C . The refractive index n20/D is 1.379 (lit.) .科学的研究の応用
Direct Carbonylation of Benzyl Halides
Tert-butyl formate serves as a reagent in the direct carbonylation of benzyl halides. This reaction occurs in the presence of a rhodium catalyst. The carbonylation process allows for the introduction of carbonyl groups (C=O) into benzyl halides, leading to the formation of valuable carbonyl-containing compounds. Researchers explore this method for the synthesis of various organic molecules .
Nα-Protected Amino Acid Esters in Peptide Synthesis
Tert-butyl amino acid esters find extensive use as masked carboxyl group surrogates in peptide chemical synthesis. Despite the existence of alternative methods, classical approaches for introducing tert-butyl esters remain widely employed. These esters serve as protecting groups during peptide assembly, facilitating selective deprotection and subsequent coupling reactions .
Titanium Complexes with tert-Butyl Formate Adducts
Complexes involving tert-butyl formate and titanium have been investigated. For instance, the tert-butyl formate adduct of titanium(III) [(O3N)Ti(tBuOCHO)] was isolated. This thermolabile complex slowly decomposes in solution, yielding a formate-bridged mixed-valence titanium(III)/titanium(IV) complex. Such studies contribute to our understanding of coordination chemistry and reactivity .
Safety And Hazards
特性
IUPAC Name |
tert-butyl formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5(2,3)7-4-6/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPAXCPQAAOIPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4024690 | |
| Record name | tert-Butyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4024690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Formic acid, 1,1-dimethylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Tert-butyl formate | |
CAS RN |
762-75-4 | |
| Record name | tert-Butyl formate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=762-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formic acid, 1,1-dimethylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | tert-Butyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4024690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl formate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.004 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tert-Butyl formate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5BC8DA85J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of tert-butyl formate?
A1: The molecular formula of tert-butyl formate is C5H10O2. Its molecular weight is 102.13 g/mol.
Q2: Is there any spectroscopic data available for tert-butyl formate?
A2: Yes, several studies have employed gas chromatography-mass spectrometry (GC-MS) [ [], [], [] ] and gas chromatography with flame ionization detection (GC-FID) [ [], [], [] ] to identify and quantify tert-butyl formate in various matrices. These techniques provide information about the compound's fragmentation pattern and retention time, which are essential for its identification and quantification.
Q3: How stable is tert-butyl formate under different environmental conditions?
A3: Research suggests that tert-butyl formate can undergo hydrolysis, both biotically and abiotically, to form tert-butyl alcohol. [ [], [] ] The rate of hydrolysis can be influenced by factors such as temperature, pH, and the presence of specific microorganisms or enzymes.
Q4: Has tert-butyl formate been investigated in the context of catalysis?
A4: While the provided research papers primarily focus on tert-butyl formate as a degradation product or contaminant, they do not delve into its potential catalytic properties or applications.
Q5: How does tert-butyl formate degrade in the environment?
A5: Tert-butyl formate primarily degrades through hydrolysis, forming tert-butyl alcohol and formic acid. [ [], [] ] This process can occur both in the presence and absence of microorganisms. Other degradation pathways, such as photocatalytic oxidation, have also been explored for the remediation of tert-butyl formate-contaminated water. [ [], [] ]
Q6: What are the major environmental concerns associated with tert-butyl formate?
A6: Tert-butyl formate is primarily considered an environmental contaminant due to its presence as a degradation product of methyl tert-butyl ether (MTBE). [ [], [], [] ] While its toxicity is considered lower than MTBE, its presence in water resources can contribute to undesirable taste and odor. [ [], [] ]
Q7: How is tert-butyl formate typically measured in environmental samples?
A7: Tert-butyl formate is commonly analyzed in environmental samples, such as water and soil, using gas chromatography coupled with mass spectrometry (GC-MS). [ [], [], [] ] This technique allows for the separation and identification of tert-butyl formate from other compounds present in the sample. Headspace solid-phase microextraction (HS-SPME) combined with GC-MS has also been employed to improve the sensitivity and selectivity of tert-butyl formate detection. [ [], [] ]
Q8: Are there validated analytical methods for tert-butyl formate determination?
A8: The development and validation of analytical methods for tert-butyl formate are crucial for ensuring accurate and reliable measurements in environmental monitoring and research. Studies have focused on validating methods like SPME-GC/MS for determining tert-butyl formate and other fuel oxygenates in groundwater. [ [] ] Validation typically involves assessing parameters like linearity, sensitivity, detection limits, accuracy, precision, and recovery to demonstrate the method's fitness for purpose.
Q9: How is tert-butyl formate formed in the environment?
A9: Tert-butyl formate is often detected as a degradation product of methyl tert-butyl ether (MTBE), a widely used fuel additive. [ [], [], [] ] MTBE can undergo various degradation processes, including biodegradation and advanced oxidation, leading to the formation of tert-butyl formate as an intermediate product.
Q10: What is the significance of tert-butyl formate formation during MTBE degradation?
A10: The detection of tert-butyl formate in environmental samples can serve as an indicator of MTBE degradation. [ [], [] ] Understanding the formation and fate of tert-butyl formate is crucial for assessing the effectiveness of MTBE remediation strategies and evaluating the potential risks associated with its degradation products.
Q11: What are the typical concentrations of tert-butyl formate found in contaminated environments?
A11: The concentration of tert-butyl formate in contaminated environments varies depending on factors like the extent of MTBE contamination, degradation conditions, and site-specific characteristics. Studies have reported tert-butyl formate concentrations ranging from a few micrograms per liter to several milligrams per liter in MTBE-contaminated groundwater. [ [], [] ]
Q12: Can tert-butyl formate be removed or degraded using remediation techniques?
A12: Yes, several remediation techniques have been explored for removing or degrading tert-butyl formate from contaminated water and soil. Advanced oxidation processes (AOPs), such as UV/H2O2 photolysis [ [], [] ] and ozone/hydrogen peroxide treatment [ [], [] ], have demonstrated effective degradation of tert-butyl formate. Other approaches, like bioremediation using specific microbial strains, have also shown potential for removing tert-butyl formate from contaminated environments. [ [], [] ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

